molecular formula C10H13ClFNS B2956153 (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride CAS No. 1353995-35-3

(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride

Cat. No.: B2956153
CAS No.: 1353995-35-3
M. Wt: 233.73
InChI Key: BXLVMMWEVIZWRO-PPHPATTJSA-N
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Description

(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride (CAS: 1353995-35-3) is a chiral compound with the molecular formula C₁₀H₁₃ClFNS and a molecular weight of 233.73 g/mol. The compound features a pyrrolidine core substituted with a 4-fluorophenylthio group at the S-configured third position .

  • Purity: >95% (HPLC), with certificates of analysis (COA) and safety data sheets (SDS) provided .
  • Storage: Stable at room temperature when sealed and protected from moisture. Solutions stored at -80°C or -20°C have shelf lives of 6 months and 1 month, respectively .
  • Solubility: Requires heating to 37°C and sonication for optimal dissolution in aqueous or organic solvents .

Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)sulfanylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVMMWEVIZWRO-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1SC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-fluorothiophenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs and Stereoisomers

Halogen-Substituted Analogs

(S)-3-((4-Chlorophenyl)thio)pyrrolidine Hydrochloride
  • CAS : 1354018-01-1
  • Molecular Formula : C₁₀H₁₃Cl₂NS
  • Molecular Weight : 258.19 g/mol (calculated).
  • Key Differences :
    • The 4-chloro substitution increases molecular weight by ~24.46 g/mol compared to the fluoro analog.
    • Chlorine’s higher lipophilicity (Cl: +0.71 vs. F: +0.14 in π-system contributions) may enhance membrane permeability but reduce solubility .
    • Purity : ≥98% (HPLC), indicating higher batch consistency than the fluoro analog .
Table 1: Halogen-Substituted Analogs Comparison
Property (S)-4-Fluoro Analog (S)-4-Chloro Analog
CAS 1353995-35-3 1354018-01-1
Molecular Weight 233.73 g/mol 258.19 g/mol
Substituent 4-Fluorophenylthio 4-Chlorophenylthio
Purity >95% ≥98%
Lipophilicity (Predicted) Moderate High

Stereoisomer: (R)-3-((4-Fluorophenyl)thio)pyrrolidine Hydrochloride

  • CAS : 1289584-92-4
  • Molecular Formula : C₁₀H₁₃ClFNS (identical to S-enantiomer).
  • Molecular Weight : 233.73 g/mol .
  • Key Differences :
    • The R-enantiomer exhibits opposite stereochemical configuration, which can drastically alter interactions with chiral biological targets (e.g., enzymes, receptors).
    • Storage : Requires inert atmosphere for stability, unlike the S-enantiomer .
    • Availability : Often less studied due to enantiomer-specific activity preferences in drug discovery .

Sulfonamide and Thiazole Derivatives

lists structurally related compounds with sulfonyl or amino-thiazole groups, such as:

4-([(4-Fluorophenyl)sulfonyl]amino)butanoic acid (CAS: 405919-75-7): Features a sulfonamide group instead of thioether, increasing polarity and hydrogen-bonding capacity .

Table 2: Functional Group Impact on Properties
Compound Type Key Functional Group Predicted Solubility Bioactivity Relevance
Thioether (S-4-Fluoro) -S- Moderate Membrane permeability
Sulfonamide -SO₂NH- High Target binding
Thiazole Heterocyclic ring Low Structural rigidity

Biological Activity

(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl thio group. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, while the thioether group can participate in nucleophilic interactions with proteins.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound acts as a biochemical probe to study enzyme activities. It can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
  • Receptor Binding : The fluorine substitution increases the selectivity and affinity for specific receptors, potentially influencing various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests demonstrated that the compound exhibits significant antiproliferative effects against liver carcinoma (HepG2) and prostate cancer (PC-3) cells, with IC50 values indicating effective cytotoxicity .
Cell Line IC50 (μM) Mechanism
HepG23.105 ± 0.14Induces apoptosis
PC-32.15 ± 0.12Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is hypothesized to inhibit specific inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

  • Schizophrenia Model : In animal models, compounds similar to this compound have been tested for their ability to enhance cognitive function impaired by drugs like PCP. These studies suggest that modulation of glycine transporters may be a viable therapeutic strategy for schizophrenia .
  • Cytotoxicity Assessment : A comparative study involving various thienopyrimidine derivatives showed that modifications similar to those in this compound could lead to enhanced cytotoxicity against cancer cell lines, emphasizing the importance of structural variations in drug design .

Research Findings

Recent investigations have focused on synthesizing derivatives of this compound to improve its biological activity:

  • Structural Modifications : Alterations in the phenyl ring or the incorporation of additional functional groups have been shown to enhance anticancer efficacy and selectivity towards specific targets .
  • In Vivo Studies : Ongoing research is evaluating the pharmacokinetics and bioavailability of this compound in vivo, which will provide insights into its therapeutic potential and safety profile.

Q & A

Q. What are the recommended synthetic routes for (S)-3-((4-fluorophenyl)thio)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor with 4-fluorothiophenol, followed by chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer. For enantiomeric purity:

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee) .
  • Asymmetric catalysis (e.g., Evans oxazaborolidine) can directly yield the (S)-configuration with >95% ee .
  • Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with computed DFT models to validate stereochemistry .
  • Optical rotation : Measure [α]D20[α]_D^{20} and compare with literature values for (S)-configured pyrrolidines .

Q. What are the critical storage and handling protocols to maintain compound stability?

Methodological Answer:

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the thioether group .
  • Avoid aqueous solutions at neutral/basic pH; hydrochloride salts are hygroscopic and may hydrolyze in moisture .
  • Conduct periodic purity checks via TLC or HPLC if stored long-term (>6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell lines). Discrepancies may arise from metabolite interference or assay sensitivity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might influence activity .
  • Structural analogs : Test derivatives (e.g., 4-chlorophenyl or methoxyphenyl variants) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., serotonin transporters) using AutoDock Vina to predict binding modes .
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and CYP450 interactions .
  • MD simulations : Simulate solvation dynamics in physiological buffers to assess stability and aggregation tendencies .

Q. How can enantiomeric impurities impact pharmacological studies, and how are they quantified?

Methodological Answer:

  • Even 1–2% (R)-enantiomer contamination can alter target selectivity. Use chiral SFC (supercritical fluid chromatography) with a Lux Cellulose-2 column for high-resolution separation .
  • Quantify impurities via mass spectrometry (HRMS) coupled with isotopic labeling to distinguish enantiomers .
  • Validate purity in biological assays using enantiomerically pure controls .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

Methodological Answer:

  • Buffer composition : Solubility varies with ionic strength (e.g., PBS vs. Tris-HCl). Pre-saturate buffers with the compound under sonication .
  • pH adjustment : Hydrochloride salts exhibit higher solubility at pH < 4. Use HCl/NaOH to adjust buffer pH systematically .
  • Co-solvents : Include 5–10% DMSO or cyclodextrin derivatives to enhance solubility without denaturing proteins in assays .

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